molecular formula C16H12BrN3O B2948424 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1183648-15-8

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B2948424
CAS No.: 1183648-15-8
M. Wt: 342.196
InChI Key: RVJQDXKZXGNKFX-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyrazole compound, followed by coupling with a benzamide derivative. The reaction conditions often require the use of catalysts such as palladium or cerium ammonium nitrate, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include potassium bromide, cerium ammonium nitrate, and palladium catalysts. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its combination of a bromine atom, a pyrazole ring, and a benzamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJQDXKZXGNKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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